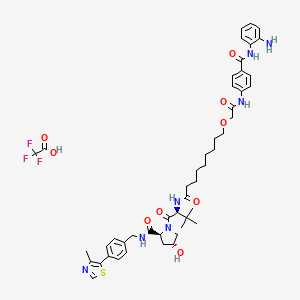![molecular formula C26H25ClF2N2O4 B10861930 2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)
2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YTP-17 is a compound known for its role as an inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) proteins. This interaction is crucial in the Hippo signaling pathway, which regulates cell proliferation and apoptosis. YTP-17 has shown significant anti-tumor efficacy, making it a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YTP-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dihydrobenzofuran core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of YTP-17 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
YTP-17 undergoes various chemical reactions, including:
Oxidation: YTP-17 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on YTP-17, potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions are typically derivatives of YTP-17 with modified functional groups. These derivatives are studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
YTP-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hippo signaling pathway and its role in cell proliferation and apoptosis.
Biology: Investigated for its effects on cellular processes and its potential to modulate gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-tumor efficacy.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Mechanism of Action
YTP-17 exerts its effects by inhibiting the interaction between Yes-associated protein and TEA domain family member proteins. This inhibition disrupts the Hippo signaling pathway, leading to reduced cell proliferation and increased apoptosis. The molecular targets of YTP-17 include the binding sites on Yes-associated protein and TEA domain family member proteins, which are crucial for their interaction .
Comparison with Similar Compounds
Similar Compounds
Verteporfin: A compound that also inhibits the Yes-associated protein-TEA domain family member protein interaction but has different pharmacokinetic properties.
Uniqueness of YTP-17
YTP-17 is unique due to its high potency and oral bioavailability. It has an IC50 value of 4 nanomolar for inhibiting the Yes-associated protein-TEA domain family member protein interaction, making it one of the most potent inhibitors in its class. Additionally, its oral bioavailability allows for convenient administration in preclinical and clinical studies .
Properties
Molecular Formula |
C26H25ClF2N2O4 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide |
InChI |
InChI=1S/C26H25ClF2N2O4/c1-30-14-26(15-6-4-3-5-7-15)13-17-20(35-26)12-18(28)23(27)21(17)22-16(25(33)31-2)8-9-19(24(22)29)34-11-10-32/h3-9,12,30,32H,10-11,13-14H2,1-2H3,(H,31,33)/t26-/m1/s1 |
InChI Key |
AYTKLIRWZOGKKZ-AREMUKBSSA-N |
Isomeric SMILES |
CNC[C@]1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4 |
Canonical SMILES |
CNCC1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)




![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)
![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)




